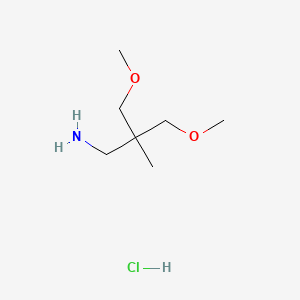

2-(Aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride

CAS No.:

Cat. No.: VC18060191

Molecular Formula: C7H18ClNO2

Molecular Weight: 183.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H18ClNO2 |

|---|---|

| Molecular Weight | 183.67 g/mol |

| IUPAC Name | 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C7H17NO2.ClH/c1-7(4-8,5-9-2)6-10-3;/h4-6,8H2,1-3H3;1H |

| Standard InChI Key | ABRSYOQONCIZRB-UHFFFAOYSA-N |

| Canonical SMILES | CC(CN)(COC)COC.Cl |

Introduction

Molecular Structure and Physicochemical Properties

Structural Elucidation

The compound’s IUPAC name, 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-amine hydrochloride, reflects its branched alkane core. The central carbon atom binds a methyl group, an aminomethyl group (-CH₂NH₂), and two methoxy groups (-OCH₃), with the amine protonated as a hydrochloride salt. Key structural features include:

-

Branched topology: Enhances steric hindrance, potentially affecting reactivity and molecular interactions.

-

Hydrophilic moieties: Methoxy and ammonium groups improve aqueous solubility, critical for biological applications.

-

Chiral center: The central carbon’s tetrahedral geometry creates a stereogenic center, though enantiomeric data remain uncharacterized.

The canonical SMILES string CC(CN)(COC)COC.Cl and InChIKey ABRSYOQONCIZRB-UHFFFAOYSA-N provide unambiguous representations for database indexing.

Physicochemical Characteristics

Table 1 summarizes critical physicochemical data:

The hydrochloride salt formation significantly lowers the amine’s pKa, enhancing water solubility compared to the free base . This property facilitates its use in aqueous reaction media and biological assays.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis begins with 2-(aminomethyl)-1,3-dimethoxy-2-methylpropane, which undergoes protonation with hydrochloric acid in a polar solvent (e.g., ethanol or water). Key steps include:

-

Acid-base reaction: The amine reacts with HCl to form the hydrochloride salt.

-

Purification: Crystallization or filtration isolates the product, achieving >99% purity .

Reaction Scheme:

Industrial Manufacturing

Scalable production employs continuous flow reactors or batch processes, optimizing parameters like temperature (0–30°C), pressure, and stoichiometry . A patent describing a related compound’s synthesis (2-amino-dimethyl acetamide hydrochloride) highlights:

Table 2 compares laboratory and industrial methods:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Flask/Batch | Continuous Flow |

| Temperature | 0–30°C | 20–40°C |

| Purification | Crystallization | Filtration/Crystallization |

| Purity | >98% | >99% |

| Yield | 70–80% | 78–84% |

Biological Activity and Biochemical Interactions

Mechanistic Insights

Though direct studies are sparse, the aminomethyl group’s nucleophilic nature suggests interactions with biological nucleophiles (e.g., cysteine residues in enzymes). Potential targets include:

-

Neurotransmitter receptors: Structural similarity to cholinergic agents may enable binding to nicotinic or muscarinic receptors.

-

Enzyme inhibition: The compound could act as a competitive inhibitor for aminotransferases or decarboxylases.

Comparative Analysis with Analogs

Table 3 contrasts key compounds:

| Compound | Molecular Formula | Key Features | Potential Use |

|---|---|---|---|

| 2-(Aminomethyl)-1,3-dimethoxy-2-methylpropane HCl | C₇H₁₈ClNO₂ | Branched, hydrochloride salt | Biochemical research |

| 2-(Dimethyl)amino-2-methylpropane-1,3-diol dimethyl ether | C₈H₁₉NO₂ | Linear, ether groups | Solubility modifier |

| 2-Amino-dimethyl acetamide HCl | C₅H₁₁ClN₂O | Acetamide backbone | Pharmaceutical intermediate |

The branched structure of 2-(aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride may confer greater metabolic stability compared to linear analogs .

Applications in Research and Industry

Biochemical Research

-

Protein modification: The amine group facilitates conjugation reactions (e.g., with carboxylates or carbonyls).

-

Buffer component: Its ammonium group could stabilize pH in enzymatic assays.

Pharmaceutical Development

As a chiral building block, the compound may synthesize bioactive molecules, though toxicity profiles require further study.

Material Science

Hydrophilic-lipophilic balance (HLB) from methoxy and ammonium groups makes it a candidate for surfactant formulations.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume